5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1235441-71-0
VCID: VC2552546
InChI: InChI=1S/C5H6N2O3.ClH/c6-2-3-1-4(5(8)9)7-10-3;/h1H,2,6H2,(H,8,9);1H
SMILES: C1=C(ON=C1C(=O)O)CN.Cl
Molecular Formula: C5H7ClN2O3
Molecular Weight: 178.57 g/mol

5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride

CAS No.: 1235441-71-0

Cat. No.: VC2552546

Molecular Formula: C5H7ClN2O3

Molecular Weight: 178.57 g/mol

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride - 1235441-71-0

Specification

CAS No. 1235441-71-0
Molecular Formula C5H7ClN2O3
Molecular Weight 178.57 g/mol
IUPAC Name 5-(aminomethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C5H6N2O3.ClH/c6-2-3-1-4(5(8)9)7-10-3;/h1H,2,6H2,(H,8,9);1H
Standard InChI Key YFJGQKFHUAYAES-UHFFFAOYSA-N
SMILES C1=C(ON=C1C(=O)O)CN.Cl
Canonical SMILES C1=C(ON=C1C(=O)O)CN.Cl

Introduction

Chemical Structure and Properties

5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride features a five-membered oxazole ring containing one oxygen and one nitrogen atom. The structure includes a carboxylic acid group at the 3-position and an aminomethyl group at the 5-position, with the amine protonated to form a hydrochloride salt. This compound differs from its methyl ester counterpart by having a free carboxylic acid rather than an ester group.

The molecular structure can be described through specific properties:

Structural Properties

Based on analysis of similar oxazole derivatives, this compound likely possesses the following characteristics:

PropertyDescription/Value
Chemical FormulaC₅H₇N₂O₃Cl
Molecular WeightApproximately 178.58 g/mol
AppearanceLikely a crystalline solid
SolubilityHighly soluble in water due to its salt form; moderately soluble in polar organic solvents
pKaEstimated 3-4 for the carboxylic acid group
Structural FeaturesOxazole ring with carboxylic acid and protonated aminomethyl substituents

The key structural features of this compound include the oxazole ring, which imparts specific chemical and biological properties. The presence of the carboxylic acid group provides acidic characteristics and potential for further derivatization, while the aminomethyl hydrochloride group contributes to the compound's water solubility and potential for hydrogen bonding.

Synthesis Methodologies

Synthetic Routes

The synthesis of 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride would likely involve multiple steps, beginning with formation of the oxazole core structure. A logical synthetic pathway would include:

  • Formation of the oxazole ring through cyclization reactions

  • Introduction of functional groups at specific positions

  • Hydrolysis of an ester precursor to obtain the carboxylic acid

  • Salt formation through treatment with hydrochloric acid

Specific Reaction Conditions

The synthesis would typically require controlled conditions to ensure high yield and purity:

StageReaction ConditionsNotes
Oxazole Ring FormationCatalyst-mediated cyclization at controlled temperature (60-80°C)May utilize copper or ruthenium catalysts
Functional Group IntroductionReductive amination or nucleophilic substitution at 20-25°CProtection/deprotection strategies may be necessary
Ester HydrolysisAqueous base (NaOH, 1-2M) followed by acidificationTypically conducted at room temperature
Salt FormationTreatment with HCl in appropriate solventAnhydrous conditions preferred for crystalline product

The synthetic approach would likely start with a protected form of the aminomethyl group, such as using tert-butyl carbamate intermediates. This protection would prevent unwanted side reactions during the synthesis and would be removed in the final stages.

Chemical Reactivity

Reaction Profile

This compound possesses multiple reactive sites that enable diverse chemical transformations:

The carboxylic acid group can participate in:

  • Esterification reactions to form various esters

  • Amidation reactions to form amides

  • Reduction to alcohols

  • Decarboxylation under appropriate conditions

The aminomethyl group can undergo:

  • N-acylation with acid chlorides or anhydrides

  • N-alkylation with alkyl halides

  • Substitution reactions with various electrophiles

  • Imine or Schiff base formation

Reaction Compatibility

The reactivity pattern of this compound necessitates consideration of selective reaction conditions:

Reactive SiteCompatible ReagentsIncompatible Conditions
Carboxylic AcidAlcohols, amines, reducing agentsStrong oxidizing agents, strong bases without protection
Aminomethyl GroupAcylating agents, aldehydes, mild oxidantsStrong acids (beyond the HCl salt), strong oxidizing agents
Oxazole RingElectrophilic reagents at C-4, nucleophilesHarsh acidic or basic conditions that may degrade the ring

The oxazole ring itself represents a significant factor in the compound's reactivity. Its aromatic character influences the electronic distribution across the molecule, affecting the reactivity of both the carboxylic acid and aminomethyl functionalities.

Biological Activity and Applications

Biological ActivityMechanism/TargetStructural Basis
Enzyme InhibitionInteraction with enzyme active sitesHydrogen bonding through carboxylic acid and amine salt
Antibacterial ActivityInhibition of cell wall synthesisHeterocyclic structure similar to known antibiotics
Anti-inflammatoryModulation of inflammatory pathwaysAcidic functionality and heterocyclic core
Neurological ActivityInteraction with neurotransmitter receptorsStructural similarity to neurotransmitter precursors

The oxazole ring is known to confer specific biological properties in many pharmaceutical compounds. Its ability to participate in hydrogen bonding and π-π interactions makes it valuable for designing compounds that interact with biological targets such as enzymes and receptors.

Research Applications

In the research laboratory, this compound may serve multiple functions:

  • As a building block for the synthesis of more complex heterocyclic compounds

  • As a probe in biological systems to study specific pathways

  • As a precursor for the development of potential therapeutic agents

  • As a standard for analytical method development

The carboxylic acid functionality provides a convenient handle for conjugation to other molecules, including proteins, solid supports, or fluorescent tags, enhancing its utility in chemical biology applications.

Analytical Characterization

Spectroscopic Properties

Expected spectroscopic characteristics for this compound would include:

Analytical MethodExpected Results
¹H NMRSignals for oxazole C-4 proton (δ ~7.0-8.0 ppm), aminomethyl CH₂ (δ ~4.0-4.5 ppm), and amine protons (δ ~8.0-9.0 ppm, broadened)
¹³C NMRSignals for carboxylic acid carbonyl (δ ~165-170 ppm), oxazole carbons (δ ~150-160, 135-145, 110-120 ppm), and aminomethyl carbon (δ ~35-40 ppm)
IRStrong bands for O-H and N-H stretching (3300-3500 cm⁻¹), C=O stretching (1700-1730 cm⁻¹), and C=N stretching (1600-1650 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 143 [M-HCl]⁺, with fragmentation patterns showing loss of COOH and CH₂NH₂ groups

Crystallographic Properties

If crystallized under appropriate conditions, this compound would likely form monoclinic or orthorhombic crystals with hydrogen bonding networks involving the carboxylic acid, amine, and chloride counterion. X-ray diffraction studies would be valuable for confirming the exact three-dimensional arrangement of the molecule.

Comparison with Structural Analogs

Structural Relatives

Several structurally related compounds provide context for understanding the properties of 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride:

CompoundStructural DifferenceComparative Properties
Methyl 5-(aminomethyl)-1,2-oxazole-3-carboxylateMethyl ester instead of carboxylic acidLess water-soluble, more lipophilic, different pharmacokinetic profile
5-(Aminomethyl)isoxazole-3-carboxamideCarboxamide group instead of carboxylic acid, isoxazole vs. oxazoleDifferent hydrogen bonding pattern, altered biological activity
5-(Aminomethyl)furan-2-carboxylic acidFuran ring instead of oxazoleDifferent electronic properties, reduced stability in acidic conditions
4-(Aminomethyl)benzoic acidBenzene ring instead of oxazoleIncreased hydrophobicity, different biological targeting

Structure-Activity Relationships

When examining the structural analogs, several structure-activity relationships become apparent:

  • The oxazole ring provides a specific electronic distribution that influences binding to biological targets differently than benzene or furan rings

  • The position of the carboxylic acid group affects the acidity and hydrogen-bonding capabilities

  • The nature of the 3-position substituent (acid vs. ester vs. amide) significantly impacts solubility, stability, and biological activity

  • The salt form (hydrochloride) enhances water solubility but may alter membrane permeability compared to the free base

These relationships provide valuable insights for designing derivatives with optimized properties for specific applications.

Industrial and Practical Applications

IndustryApplication
PharmaceuticalIntermediate in drug synthesis, potential active pharmaceutical ingredient
AgrochemicalBuilding block for pesticides or plant growth regulators
Materials ScienceMonomer for specialty polymers, component in functional materials
Analytical ChemistryReference standard, chromatographic selector

Scale-Up Considerations

For industrial production, several factors would need to be addressed:

  • Optimization of synthesis to minimize waste and maximize yield

  • Development of purification methods suitable for large-scale production

  • Stability testing under various storage conditions

  • Safety assessment of handling procedures and exposure limits

The need for controlled reaction conditions and potentially sensitive intermediates would require careful process engineering to ensure consistent product quality at scale.

Future Research Directions

Knowledge Gaps

Current understanding of 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride leaves several areas for further investigation:

  • Comprehensive evaluation of biological activities across multiple targets

  • Detailed mechanistic studies of chemical reactivity under various conditions

  • Crystal structure determination and solid-state properties analysis

  • Exploration of sustainable synthetic routes with reduced environmental impact

Research Opportunities

These knowledge gaps present opportunities for future research:

Research AreaPotential Investigation
Medicinal ChemistrySystematic modification of functional groups to optimize biological activity
CatalysisExploration of this compound as a ligand for metal-catalyzed reactions
Materials ScienceDevelopment of functional materials incorporating this building block
Computational ChemistryModeling of interactions with biological targets to guide rational design

The unique combination of the oxazole ring, carboxylic acid, and aminomethyl functionalities provides a versatile platform for diverse scientific investigations.

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